molecular formula C14H8Cl2N2O B11021127 1H-benzimidazol-1-yl(3,4-dichlorophenyl)methanone

1H-benzimidazol-1-yl(3,4-dichlorophenyl)methanone

Cat. No.: B11021127
M. Wt: 291.1 g/mol
InChI Key: PUUFLDBLPGOFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,3-BENZIMIDAZOL-1-YL(3,4-DICHLOROPHENYL)METHANONE is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are integral to various pharmacological applications. This compound, in particular, is characterized by the presence of a benzimidazole ring fused with a dichlorophenyl group, making it a significant molecule in medicinal chemistry .

Chemical Reactions Analysis

1H-1,3-BENZIMIDAZOL-1-YL(3,4-DICHLOROPHENYL)METHANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives .

Scientific Research Applications

1H-1,3-BENZIMIDAZOL-1-YL(3,4-DICHLOROPHENYL)METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,3-BENZIMIDAZOL-1-YL(3,4-DICHLOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation . The compound’s molecular targets include enzymes involved in DNA replication, protein synthesis, and cell division .

Comparison with Similar Compounds

1H-1,3-BENZIMIDAZOL-1-YL(3,4-DICHLOROPHENYL)METHANONE can be compared with other benzimidazole derivatives such as:

The uniqueness of 1H-1,3-BENZIMIDAZOL-1-YL(3,4-DICHLOROPHENYL)METHANONE lies in its specific dichlorophenyl substitution, which imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

benzimidazol-1-yl-(3,4-dichlorophenyl)methanone

InChI

InChI=1S/C14H8Cl2N2O/c15-10-6-5-9(7-11(10)16)14(19)18-8-17-12-3-1-2-4-13(12)18/h1-8H

InChI Key

PUUFLDBLPGOFKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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